Product packaging for 2-Carbamoylpyridine-3-boronic acid(Cat. No.:CAS No. 1412415-69-0)

2-Carbamoylpyridine-3-boronic acid

Cat. No.: B1432007
CAS No.: 1412415-69-0
M. Wt: 165.94 g/mol
InChI Key: SMFVUCBLCVLVRI-UHFFFAOYSA-N
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Description

Significance of Pyridine-Boronic Acid Scaffolds in Organic and Medicinal Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic structure found in a vast array of biologically active compounds and pharmaceutical drugs. researchgate.netrsc.org Its presence can significantly influence a molecule's properties, including its solubility and ability to interact with biological targets. nih.govresearchgate.net When a boronic acid functional group is attached to this pyridine scaffold, it creates a versatile chemical tool with broad applications.

Pyridine-boronic acids are particularly valued in the field of medicinal chemistry for several key reasons:

Drug Discovery: The pyridine moiety is a common feature in many FDA-approved drugs. researchgate.netrsc.org The incorporation of a boronic acid group allows for the synthesis of novel pyridine-based compounds with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

Cross-Coupling Reactions: These scaffolds are crucial intermediates in Suzuki-Miyaura cross-coupling reactions. ontosight.ai This powerful reaction allows for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules from simpler starting materials. fiveable.me

Materials Science: Pyridine-boronic acids can be used to create boron-containing materials with unique properties, which have potential applications in areas like neutron capture therapy. ontosight.ai

Overview of Organoboron Compounds and Their Distinctive Reactivity Profiles

Organoboron compounds are a class of chemical compounds containing a carbon-boron bond. fiveable.mewikipedia.org They have become indispensable in modern organic synthesis due to their unique properties and reactivity. numberanalytics.comnumberanalytics.com

Key characteristics of organoboron compounds include:

Stability and Low Toxicity: Compared to many other organometallic reagents, organoboron compounds are generally more stable and less toxic, making them safer and easier to handle in a laboratory setting. fiveable.me

Versatility in Reactions: They participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. numberanalytics.com Other important reactions include hydroboration, oxidation, and allylation. numberanalytics.comnumberanalytics.com

Lewis Acidity: The boron atom in organoboron compounds has an empty p-orbital, making it a Lewis acid. This property influences their reactivity and allows them to interact with a variety of other molecules. numberanalytics.com

The reactivity of organoboron compounds can be fine-tuned by changing the groups attached to the boron atom. This allows chemists to design specific reagents for particular synthetic tasks. numberanalytics.com

Positioning 2-Carbamoylpyridine-3-boronic Acid within the Broader Boronic Acid Research Landscape

This compound is a specific example of a heteroaryl boronic acid. The presence of the carbamoyl (B1232498) group (-CONH2) at the 2-position and the boronic acid group at the 3-position of the pyridine ring gives this molecule distinct properties.

The position of the boronic acid group on the pyridine ring is crucial. For example, pyridine-3-boronic acid and pyridine-4-boronic acid are also important building blocks, but their different substitution patterns lead to different applications in the synthesis of complex molecules. nih.govchemicalbook.com The carbamoyl group in this compound can also influence its reactivity and solubility, potentially offering advantages in certain synthetic contexts.

The study and use of specific boronic acids like this one contribute to the ever-expanding toolbox of synthetic chemists. researchgate.net Researchers are continually exploring new boronic acid derivatives to create novel compounds with desired properties for applications ranging from pharmaceuticals to advanced materials. nih.govresearchgate.net

Data Tables

Table 1: Properties of Pyridine-3-boronic acid

PropertyValue
Molecular FormulaC5H6BNO2 ontosight.ai
AppearanceWhite crystalline solid ontosight.ai
Melting Point~140-145°C ontosight.ai
SolubilityModerately soluble in organic solvents, slightly soluble in water ontosight.ai

Table 2: Key Reactions Involving Organoboron Compounds

ReactionDescription
Suzuki-Miyaura Cross-CouplingA palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate, forming a new carbon-carbon bond. numberanalytics.com
Hydroboration-OxidationA two-step reaction that converts an alkene into an alcohol. numberanalytics.com
AllylborationA reaction that forms a new carbon-carbon bond between an allylboron compound and a carbonyl group. numberanalytics.com
Petasis Borono-Mannich ReactionA multicomponent reaction that forms an amine-containing compound from a boronic acid, an amine, and a carbonyl compound. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BN2O3 B1432007 2-Carbamoylpyridine-3-boronic acid CAS No. 1412415-69-0

Properties

IUPAC Name

(2-carbamoylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BN2O3/c8-6(10)5-4(7(11)12)2-1-3-9-5/h1-3,11-12H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFVUCBLCVLVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications of 2 Carbamoylpyridine 3 Boronic Acid in Contemporary Organic Synthesis

Utilization as a Versatile Building Block and Intermediate in Complex Molecule Construction

The strategic placement of functional groups in 2-carbamoylpyridine-3-boronic acid makes it an invaluable building block for the synthesis of intricate molecular architectures. nih.govnih.gov Organic chemists frequently employ such building blocks to construct complex target molecules in a convergent and efficient manner. The pyridine (B92270) core is a common motif in pharmaceuticals and functional materials, and the presence of the carbamoyl (B1232498) and boronic acid groups provides handles for further chemical modifications.

For instance, the boronic acid functionality can be transformed into a variety of other groups, or it can be protected to allow for reactions at other sites of the molecule. nih.gov The carbamoyl group can participate in hydrogen bonding, influencing the conformation of molecules, and can also be a precursor for other nitrogen-containing functionalities. The ability to access structurally complex boronic acids is crucial for modern organic synthesis, and compounds like this compound serve as important starting points. nih.govnih.gov

The synthesis of bipyridine derivatives, which are important ligands in catalysis and building blocks for supramolecular assemblies, can be achieved using pyridylboronic acids. mdpi.com The presence of the carbamoyl group can influence the electronic properties and reactivity of the pyridine ring, offering a way to fine-tune the characteristics of the resulting bipyridine products.

Role in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling and Variants)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 2-carbamoyl-3-pyridyl moiety into a wide range of organic molecules. mdpi.comresearchgate.net

This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerant of a wide variety of functional groups, making it a highly versatile method. libretexts.orgnih.gov The use of this compound in these reactions allows for the efficient construction of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds. researchgate.netbeilstein-journals.org

Variants of the Suzuki-Miyaura coupling, such as carbonylative couplings, can also utilize boronic acids like this compound to introduce a carbonyl group between the coupled fragments, leading to the formation of ketones. nih.gov

Table 1: Examples of Suzuki-Miyaura Reactions

Reactant 1Reactant 2CatalystProduct TypeRef.
2-BromopyridinePhenylboronic acidPdCl2(PPh3)22-Phenylpyridine mdpi.com
Aryl CarbamateArylboronic acidNiCl2(PCy3)2Biaryl nih.gov
Aryl BromideAryl TrihydroxyboratePalladium CatalystUnsymmetrical Biaryl Ketone nih.gov
Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acidPd(dppf)Cl22-Arylpyridine nih.gov

Participation in Other Name Reactions (e.g., Chan-Lam, Liebeskind-Srogl, C-H Functionalization)

Beyond the Suzuki-Miyaura reaction, this compound is a valuable participant in other important named reactions.

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, typically between a boronic acid and an amine or alcohol, using a copper catalyst. organic-chemistry.orgresearchgate.net This reaction allows for the synthesis of N-aryl and O-aryl compounds under mild conditions. researchgate.netrsc.org this compound can be employed in Chan-Lam couplings to introduce the 2-carbamoyl-3-pyridyl group onto a nitrogen or oxygen atom, providing access to a diverse range of functionalized pyridines.

The Liebeskind-Srogl cross-coupling is a palladium-catalyzed reaction between a thioester and a boronic acid, which is particularly useful for the synthesis of ketones. nih.gov This reaction offers an alternative to other ketone synthesis methods and has found applications in the preparation of biologically active compounds.

C-H functionalization reactions have emerged as a highly atom-economical and efficient strategy for the formation of new chemical bonds. In some instances, boronic acids can be involved in or direct C-H activation processes, leading to the selective formation of new bonds at previously unreactive C-H sites.

Application as a Catalyst in Organic Reactions (e.g., Amidation, Esterification, Aldol (B89426) Reactions)

In addition to its role as a reagent, the boronic acid functionality in this compound allows it to act as a catalyst in various organic transformations. rsc.orgnih.gov

Amidation: Boronic acids can catalyze the direct formation of amides from carboxylic acids and amines by activating the carboxylic acid. nih.govtcichemicals.com This method avoids the need for stoichiometric activating agents, making the process more atom-economical. The catalytic cycle is thought to involve the formation of a reactive acylboronate intermediate. nih.govgoogle.com

Esterification: Similar to amidation, boronic acids can also catalyze the formation of esters from carboxylic acids and alcohols.

Aldol Reactions: The aldol reaction is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds. lumenlearning.commasterorganicchemistry.comlibretexts.org Boronic acids have been shown to act as organocatalysts in asymmetric aldol reactions, promoting the formation of chiral β-hydroxy ketones with good yields and stereoselectivities. nih.gov The Lewis acidity of the boron center is believed to play a key role in activating the carbonyl group of the aldehyde.

Table 2: Catalytic Applications of Boronic Acids

ReactionReactantsCatalystProductRef.
AmidationCarboxylic Acid, AmineArylboronic acid/DMAPOAmide nih.govtcichemicals.com
Aldol ReactionKetone, Aromatic AldehydeBoro amino amideChiral anti-aldol adduct nih.gov

Emerging Roles as Hydroxyl Synthons and in Dynamic Covalent Chemistry

More recently, this compound and related boronic acids have found applications in novel and rapidly developing areas of chemistry.

Hydroxyl Synthons: Boronic acids can be utilized as efficient surrogates for the hydroxide (B78521) ion in certain reactions. nih.gov This can be particularly useful in multicomponent reactions where the direct use of a strong base might be problematic.

Dynamic Covalent Chemistry: Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under specific conditions. nih.gov This reversibility allows for the creation of self-healing materials, responsive systems, and dynamic combinatorial libraries. Boronic acids are key players in this field due to their ability to form reversible esters with diols. researchgate.netnih.gov The equilibrium between the boronic acid and the boronate ester can be controlled by factors such as pH. nih.govresearchgate.net The interaction of this compound with diols can be used to construct dynamic systems. Furthermore, iminoboronate formation, another dynamic covalent reaction, involves the reaction of 2-formylphenylboronic acids with amines. nih.govrsc.org Boronic acids are also being explored in bioconjugation, where their dynamic and covalent bonding capabilities can be harnessed to link molecules. nih.govresearchgate.net

Mechanistic Paradigms in Medicinal Chemistry Involving Boronic Acids and Their Relevance to 2 Carbamoylpyridine 3 Boronic Acid

General Principles of Enzyme Inhibition by Boronic Acids

Boronic acids have emerged as a significant class of enzyme inhibitors, largely due to the unique electronic structure of the boron atom. researchgate.net Unlike carbon, boron is electron-deficient and acts as a Lewis acid, readily accepting a pair of electrons. This property allows boronic acids to form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, particularly the hydroxyl group of serine. nih.govnih.gov

The primary mechanism of inhibition, especially for serine proteases, involves the boronic acid mimicking the tetrahedral transition state of peptide bond hydrolysis. ingentaconnect.comnih.gov In the enzyme's active site, the boron atom, which is typically trigonal planar (sp² hybridized), interacts with the catalytic serine residue. This interaction leads to the formation of a stable, tetrahedral (sp³ hybridized) adduct. news-medical.netnih.gov This complex is a transition-state analog, binding tightly to the enzyme and effectively blocking its catalytic activity. nih.govasm.org The stability of this bond, while covalent, is reversible, which can be a desirable property in drug design. pnas.org

It is important to note that while serine proteases are a major target, the inhibitory activity of boronic acids extends to other enzyme classes as well, including proteasomes and histone deacetylases (HDACs). benthamdirect.comnih.gov The fundamental principle remains the same: the formation of a stable, often reversible, adduct with a key catalytic residue.

Table 1: Key Mechanistic Features of Enzyme Inhibition by Boronic Acids

FeatureDescriptionRelevance to Inhibition
Lewis Acidity of Boron The boron atom is electron-deficient and can accept a pair of electrons.Facilitates the formation of a covalent bond with nucleophilic residues in the enzyme active site. nih.gov
Transition-State Mimicry The boronic acid forms a tetrahedral adduct with the catalytic serine, mimicking the transition state of peptide hydrolysis.Results in tight binding to the enzyme and potent inhibition. ingentaconnect.comnih.govnih.gov
Reversible Covalent Bonding The bond formed between the boronic acid and the enzyme is typically covalent but reversible.Allows for a balance between potent inhibition and potential for dissociation, which can be advantageous for drug safety. pnas.org
Structural Mimicry The substituents on the boronic acid can be designed to mimic the natural substrate of the enzyme.Enhances the specificity and affinity of the inhibitor for the target enzyme. researchgate.net

Bioisosteric Replacement Strategies with Boronic Acid Moieties

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group with another that has similar physical or chemical properties, with the goal of improving the pharmacological profile of a compound. spirochem.comnih.gov The boronic acid moiety has gained prominence as a bioisostere for several functional groups, most notably carboxylic acids. nih.govnih.gov

The rationale for using a boronic acid as a carboxylic acid bioisostere stems from their similar geometries and abilities to participate in hydrogen bonding interactions. nih.gov However, boronic acids generally have a higher pKa (around 9-10) compared to carboxylic acids, meaning they are less acidic and exist predominantly in their unionized form at physiological pH. nih.gov This can be advantageous in drug design, as it may lead to improved membrane permeability and reduced off-target effects associated with acidic compounds. nih.gov

The application of this strategy is evident in the development of various therapeutic agents. For example, in the design of inhibitors for enzymes where a carboxylic acid group is crucial for binding, replacing it with a boronic acid can maintain or even enhance activity while improving pharmacokinetic properties. nih.gov This approach has been explored in the development of inhibitors for targets like MDM2, where the boronic acid can form a stronger interaction with a key lysine (B10760008) residue compared to a carboxylic acid. nih.gov

Furthermore, boronic acids have been investigated as bioisosteres for other groups, such as the phosphate (B84403) group. nih.gov The tetrahedral intermediate formed by the boronic acid in an enzyme's active site can mimic the structure of a phosphate group, making it a viable replacement in the design of enzyme inhibitors targeting phosphate-binding sites. nih.gov

Table 2: Comparison of Carboxylic Acid and Boronic Acid as Bioisosteres

PropertyCarboxylic AcidBoronic AcidImplications for Drug Design
Acidity (pKa) Typically 3-5Typically 9-10 nih.govBoronic acids are less ionized at physiological pH, potentially improving membrane permeability. nih.gov
Geometry Trigonal planar at the carbonyl carbonTrigonal planar nih.govSimilar spatial arrangement allows for comparable interactions in a binding pocket.
Hydrogen Bonding Acts as both a hydrogen bond donor and acceptor.Can act as a hydrogen bond donor and, when tetrahedral, an acceptor.Both can engage in similar hydrogen bonding networks within a protein target. nih.gov
Interaction with Nucleophiles Carbonyl carbon is electrophilic.Boron atom is a Lewis acid, readily forming covalent adducts. nih.govBoronic acids can form reversible covalent bonds, offering a different mode of inhibition.

Concepts in Modulating Selectivity and Physicochemical Characteristics through Boronic Acid Incorporation

The incorporation of a boronic acid moiety into a molecule can significantly influence its selectivity and physicochemical properties, offering a powerful tool for drug optimization. sci-hub.se The versatility of boronic acid chemistry allows for fine-tuning of these characteristics to achieve a desired therapeutic profile.

Physicochemical Characteristics: The boronic acid group itself imparts unique physicochemical properties. Its ability to exist in both a neutral, trigonal planar state and a charged, tetrahedral state can be exploited. news-medical.net The pKa of the boronic acid can be modulated by introducing electron-withdrawing or electron-donating groups on an adjacent aromatic ring, thereby influencing its ionization state at a specific pH. nih.gov An electron-withdrawing group will decrease the pKa, making the boronic acid more acidic, while an electron-donating group will increase it. nih.gov This control over ionization can impact solubility, membrane permeability, and oral bioavailability.

Furthermore, the reversible covalent nature of the boronic acid's interaction with its target can be considered a physicochemical property that influences its pharmacokinetic and pharmacodynamic profile. The rate of formation and dissociation of the boronate ester can affect the duration of action of the drug.

Boronic Acids in Biomolecule Interaction Studies (e.g., Lectin Mimicry, Glycoprotein Recognition, Gene Delivery)

The ability of boronic acids to form reversible covalent bonds with cis-1,2- and cis-1,3-diols has led to their extensive use in the study and manipulation of biological systems rich in carbohydrates. nih.govmdpi.com

Lectin Mimicry and Glycoprotein Recognition: Lectins are proteins that bind specifically to carbohydrates. Boronic acids can be considered synthetic mimics of lectins, or "borono-lectins," due to their affinity for the diol moieties present in sugars. nih.govnih.gov This property has been harnessed to develop tools for detecting, separating, and imaging glycoproteins, which are often overexpressed on the surface of cancer cells. tennessee.edunih.gov Boronic acid-functionalized materials, such as nanoparticles and microplates, can be used to capture and enrich glycoproteins from complex biological samples for analysis. nih.govnih.gov The interaction is typically reversible, allowing for the subsequent release and identification of the captured glycoproteins. tennessee.edu

Gene Delivery: Boronic acids are also being explored in the development of non-viral vectors for gene delivery. rsc.org The strategy often involves the interaction of boronic acid-containing polymers with the carbohydrate-rich cell surface (glycocalyx) to facilitate cellular uptake. pitt.eduraineslab.com For instance, poly(amido amine)s functionalized with phenylboronic acid have been shown to improve the formation of polyplexes with plasmid DNA and enhance transfection efficiency. nih.gov The reversible nature of the boronate ester bond can also be exploited for stimuli-responsive release of the genetic material inside the cell. acs.org

Table 3: Applications of Boronic Acids in Biomolecule Interactions

ApplicationMechanismExample
Lectin Mimicry Reversible covalent bonding with diols on carbohydrates. nih.govnih.govBoronic acid-functionalized proteins acting as synthetic lectins for glycan recognition. acs.org
Glycoprotein Recognition Boronic acids bind to the glycan portions of glycoproteins. nih.govBoronic acid-modified surfaces for the capture and detection of cancer-associated glycoproteins. tennessee.edursc.org
Gene Delivery Interaction with cell surface carbohydrates to promote cellular uptake of gene vectors. pitt.eduraineslab.comPhenylboronic acid-decorated nanoparticles for targeted gene delivery to cancer cells. rsc.org

Mechanisms of Action for Broad Antimicrobial and Antiviral Activity (General Biological Activity)

The unique reactivity of the boronic acid moiety has been leveraged to develop agents with broad-spectrum antimicrobial and antiviral activity. The mechanisms of action are diverse and often target essential cellular processes in pathogens.

Antimicrobial Activity: A key strategy in developing boron-based antibiotics is the inhibition of essential bacterial enzymes. For example, boronic acids are potent inhibitors of serine-β-lactamases, enzymes that confer resistance to β-lactam antibiotics like penicillin. news-medical.netnih.gov By forming a stable adduct with the catalytic serine residue, these inhibitors can restore the efficacy of β-lactam antibiotics when used in combination. sci-hub.se Vaborbactam is a clinically approved example of such a β-lactamase inhibitor. sci-hub.se

Beyond β-lactamases, boronic acids have been shown to inhibit other bacterial targets, such as penicillin-binding proteins (PBPs), which are involved in cell wall synthesis. nih.govnews-medical.net Some benzoxaboroles, which are cyclic esters of boronic acids, exhibit antimicrobial activity by inhibiting leucyl-tRNA synthetase, an enzyme crucial for protein synthesis. nih.gov The ability of boronic acids to interact with the peptidoglycan layer of Gram-positive bacteria and the lipopolysaccharide (LPS) of Gram-negative bacteria can also contribute to their antimicrobial effects. acs.org

Antiviral Activity: The development of boronic acid-based antiviral agents is also an active area of research. One approach involves targeting viral proteases that are essential for viral replication. For example, boronic acid inhibitors have been designed to target the NS3 serine protease of the hepatitis C virus. ingentaconnect.com The general principle of mimicking the transition state of peptide hydrolysis applies here as well.

Another strategy involves interfering with the interaction between the virus and the host cell. Since many viruses utilize cell surface glycans for attachment and entry, boronic acids can be used to block these interactions, thereby preventing infection. nih.gov This approach leverages the lectin-mimicking properties of boronic acids to bind to either the viral glycoproteins or the host cell receptors.

Future Research Directions and Advanced Methodologies for 2 Carbamoylpyridine 3 Boronic Acid

Novel Synthetic Routes for Enhanced Structural Diversity and Functionalization

The development of new synthetic methodologies is crucial for accessing a wide range of 2-Carbamoylpyridine-3-boronic acid derivatives, enabling the fine-tuning of its chemical and physical properties. While traditional methods for synthesizing aryl boronic acids, such as the Suzuki-Miyaura reaction, are well-established, future research could focus on more advanced and efficient strategies. nih.gov

Key approaches for synthesizing pyridinylboronic acids and their esters include:

Halogen-metal exchange followed by borylation. arkat-usa.org

Directed ortho-metallation (DoM) followed by borylation. arkat-usa.org

Palladium-catalyzed cross-coupling of halopyridines with diboron (B99234) reagents. nih.govarkat-usa.org

Transition-metal-catalyzed C-H or C-F bond activation and subsequent borylation. arkat-usa.org

[4+2] cycloaddition reactions. arkat-usa.org

Future efforts could adapt these methods to introduce a variety of functional groups onto the pyridine (B92270) ring or modify the carbamoyl (B1232498) group. For instance, iridium or rhodium-catalyzed C-H borylation could offer a direct route to functionalized precursors, minimizing the need for pre-functionalized starting materials. arkat-usa.org Similarly, employing advanced cross-coupling reactions could facilitate the synthesis of a library of derivatives for screening in materials science and medicinal chemistry applications. nih.govacs.org

Table 1: Potential Novel Synthetic Strategies
Synthetic Strategy Description Potential Advantage Relevant Compounds
Catalytic C-H Borylation Direct borylation of a C-H bond on a pre-functionalized 2-carbamoylpyridine ring using an iridium or rhodium catalyst. arkat-usa.orgHigh atom economy, avoids the need for halogenated precursors.Iridium and Rhodium complexes, Bis(pinacolato)diboron (B136004)
Flow Chemistry Utilization of microreactors for lithium-halogen exchange and subsequent borylation under precisely controlled conditions. nih.govImproved safety, scalability, and yield for highly reactive intermediates.n-Butyllithium, Trialkyl borates
[4+2] Cycloaddition Construction of the pyridine ring system with the boronic acid and carbamoyl functionalities incorporated during the cycloaddition process. arkat-usa.orgRapid assembly of the core heterocyclic structure.Dienes, Alkynes, Boron-containing dienophiles
Modified Miyaura Borylation Palladium-catalyzed cross-coupling of a 3-halo-2-carbamoylpyridine with sterically demanding or electronically diverse diboron reagents. arkat-usa.orgAccess to a wider range of boronic esters with tailored reactivity and stability.Palladium catalysts, Bis(pinacolato)diboron, other diboron reagents

Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Profiling

A thorough understanding of the reactivity of this compound requires detailed characterization and real-time monitoring of its chemical transformations. While standard spectroscopic methods like Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for structural confirmation, advanced techniques can provide deeper insights into reaction mechanisms and kinetics. tandfonline.comnih.gov

¹¹B NMR Spectroscopy is a particularly powerful tool for studying boronic acid chemistry. It can be used as an in situ method to monitor the formation of dynamic covalent boronate esters when the compound interacts with diols. mdpi.comresearchgate.net By observing the chemical shift changes of the boron nucleus, researchers can quantify the ratio of free boronic acid to ester and analyze the equilibrium of the binding process in real-time. mdpi.comresearchgate.net

Other advanced techniques applicable to this compound include:

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of novel derivatives and identify intermediates in complex reaction mixtures.

2D NMR Techniques (COSY, HSQC, HMBC): To unambiguously assign proton and carbon signals, especially for structurally complex derivatives.

In Situ IR/Raman Spectroscopy: To track the consumption of reactants and formation of products by monitoring characteristic vibrational modes, providing kinetic data without the need for sample extraction.

Fluorine NMR (¹⁹F NMR): For reactions involving fluorinated derivatives of this compound, ¹⁹F NMR offers a highly sensitive method for monitoring reaction progress. acs.org

The application of these techniques will be essential for profiling reactions such as esterifications, cross-coupling reactions, and interactions within supramolecular systems. acs.org

Table 2: Advanced Spectroscopic Techniques and Their Applications
Technique Information Provided Application Area
¹¹B NMR Spectroscopy Boron chemical environment, quantification of boronic acid vs. boronate ester. mdpi.comresearchgate.netIn situ monitoring of diol binding, reaction kinetics.
2D NMR (COSY, HSQC) Correlation of ¹H and ¹³C nuclei for unambiguous structural assignment.Characterization of novel functionalized derivatives.
In Situ IR Spectroscopy Real-time tracking of functional group transformations (e.g., C=O, B-O).Mechanistic studies of catalytic cycles and multicomponent reactions.
X-ray Crystallography Precise 3D molecular structure in the solid state. nih.govConfirmation of stereochemistry, analysis of intermolecular interactions.

Continued Computational Modeling for Predictive Reactivity and Interaction Design

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful predictive tool to complement experimental studies. tandfonline.com DFT calculations can elucidate the geometric and electronic structures of this compound and its derivatives, offering insights that are difficult to obtain experimentally. tandfonline.comlodz.pl

Future computational research on this compound could focus on several key areas:

Predicting Reaction Mechanisms: Modeling transition states and reaction pathways for synthetic transformations, such as Suzuki-Miyaura coupling or novel catalytic cycles, to understand regioselectivity and reactivity. researchgate.net

Analyzing Non-Covalent Interactions: Quantifying the strength and nature of hydrogen bonds and other supramolecular interactions that govern its assembly in materials science applications.

Simulating Binding Affinities: Predicting the binding energy and geometry of complexes formed with target molecules, such as the diol moieties of saccharides or active site residues in enzymes. rsc.orgbiorxiv.org This is crucial for designing new sensors or therapeutic agents.

Calculating Spectroscopic Properties: Predicting NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra. nih.gov

By developing accurate computational models, researchers can screen virtual libraries of derivatives for desired properties before committing to their synthesis, thus accelerating the discovery process. nih.govunirioja.es

Table 3: Computational Modeling Approaches
Modeling Technique Predicted Properties Research Application
Density Functional Theory (DFT) Molecular geometry, electronic structure, reaction energy barriers, binding affinities. tandfonline.comlodz.plresearchgate.netMechanistic elucidation, prediction of reactivity, design of sensors and inhibitors.
Time-Dependent DFT (TD-DFT) Electronic transition energies, absorption wavelengths. lodz.plUnderstanding photophysical properties for fluorescent sensor design.
Quantum Theory of Atoms in Molecules (AIM) Analysis of electron density topology to characterize hydrogen bonds and other weak interactions. nih.govStudying supramolecular assembly and crystal packing.
Molecular Dynamics (MD) Simulations Dynamic behavior of the molecule and its complexes in solution over time.Probing conformational flexibility and solvent effects on binding.

Exploration of this compound in Supramolecular Chemistry and Materials Science

The trifunctional nature of this compound makes it an exceptionally promising building block for supramolecular chemistry and materials science. researchgate.net The boronic acid group can form reversible covalent bonds with 1,2- or 1,3-diols, a property widely exploited in the creation of stimuli-responsive materials and sensors. boronmolecular.comrsc.org

The future exploration in this area could include:

Supramolecular Polymers: The carbamoyl group and the pyridine nitrogen can participate in robust hydrogen bonding, which, in combination with boronate ester linkages, could be used to assemble well-defined one-, two-, or three-dimensional supramolecular polymers. nih.govnih.gov

Responsive Hydrogels: By cross-linking hydrophilic polymers with this compound, it is possible to create hydrogels that respond to changes in pH or the presence of specific saccharides. nih.gov

Sensors: The pyridine ring can be part of a larger chromophore or fluorophore system. The binding of a diol to the boronic acid moiety can alter the electronic properties of the system, leading to a detectable change in color or fluorescence, forming the basis of a chemical sensor. boronmolecular.com

Functional Materials: Incorporation of this molecule into polymers could lead to materials with unique properties, such as self-healing capabilities or as matrices for controlled drug release. nih.govsemanticscholar.org

Integration into New Catalytic Cycles and Multicomponent Reactions

Beyond its role as a synthetic target, this compound has the potential to be a key component in the development of novel catalytic processes and complex molecule synthesis.

Multicomponent Reactions (MCRs): MCRs are highly efficient chemical reactions in which three or more reactants combine in a single step to form a product that contains portions of all starting materials. Boronic acids are known to participate in MCRs like the Petasis-borono Mannich reaction. acs.orgresearchgate.net The use of unprotected boronic acids in isocyanide-based MCRs (IMCRs) has been shown to be a powerful strategy for rapidly generating libraries of diverse, drug-like molecules. nih.govrug.nl Integrating this compound into such reactions could provide rapid access to complex heterocyclic scaffolds of potential pharmaceutical interest. rsc.org

New Catalytic Cycles: The pyridine nitrogen atom in this compound can act as a Lewis base or a ligand for a metal center. This property could be exploited in catalyst design. For instance, in rhodium-catalyzed additions to activated pyridinium salts, the electronics of the pyridine ring are critical for reactivity. nih.govresearchgate.net It is conceivable that the 2-carbamoyl-3-boronic acid moiety could act as a bidentate ligand or a directing group to control the regioselectivity of catalytic C-H functionalization or cross-coupling reactions on other substrates.

The exploration of this compound in Petasis, Ugi, and other MCRs, as well as its potential role as a ligand or catalyst, represents a promising frontier for future research. rsc.orgacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-carbamoylpyridine-3-boronic acid, and what are common intermediates?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions using pyridine boronic acid precursors. For example, pinacol esters (e.g., 2-chloropyridine-3-boronic acid pinacol ester) are common intermediates, as they enhance stability during purification . Key steps include:

  • Step 1 : Bromination at the pyridine-3 position followed by boronic acid esterification.
  • Step 2 : Introduction of the carbamoyl group via nucleophilic substitution or amidation.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the boronic acid moiety (δ ~7.5–8.5 ppm for aromatic protons) and carbamoyl group (δ ~6.5–7.0 ppm for NH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ expected for C7_7H8_8BN2_2O3_3).
  • X-ray Crystallography : Resolves steric effects of the carbamoyl group and boron coordination geometry .

Advanced Research Questions

Q. How do pH and solvent polarity influence the reactivity of this compound in Suzuki-Miyaura couplings?

  • Methodological Answer :

  • pH Sensitivity : Boronic acids form tetrahedral boronate ions in basic conditions (pH >8), enhancing reactivity with aryl halides. However, excessive alkalinity may hydrolyze the carbamoyl group .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) stabilize the boronate intermediate. Additives like K2_2CO3_3 improve coupling efficiency .
  • Case Study : In a model reaction with 2-bromopyridine, yields increased from 55% (neutral pH) to 82% (pH 9.5) in THF/H2_2O (4:1) .

Q. What strategies mitigate instability of this compound during storage?

  • Methodological Answer :

  • Storage Conditions : Store at 0–6°C under inert gas (N2_2/Ar) to prevent oxidation. Lyophilization extends shelf life .
  • Derivatization : Convert to pinacol esters or trifluoroborate salts to reduce boronic acid degradation .
  • Quality Monitoring : Periodic 11B^{11}\text{B} NMR detects boroxine formation (δ ~28–30 ppm), indicating decomposition .

Q. How can researchers address low yields in cross-coupling reactions involving sterically hindered substrates?

  • Methodological Answer :

  • Ligand Screening : Bulky ligands (e.g., SPhos, XPhos) improve catalytic activity for hindered substrates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating) and minimizes side reactions .
  • Pre-activation : Pre-mixing the boronic acid with Pd catalyst in degassed solvent enhances turnover .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the diol-binding affinity of this compound analogs?

  • Methodological Answer :

  • Source Comparison : Studies using fluorescence assays (e.g., Alizarin Red S) may report higher binding constants (Ka_\text{a} ~103^3 M1^{-1}) than NMR titrations (Ka_\text{a} ~102^2 M1^{-1}) due to differences in sensitivity to competing anions .
  • Structural Variants : Substituents on the pyridine ring (e.g., electron-withdrawing groups) modulate boron’s Lewis acidity. For example, 6-chloro-5-methyl analogs show 2× higher affinity for fructose than unsubstituted derivatives .

Experimental Design

Q. What are best practices for synthesizing analogs of this compound with modified electronic properties?

  • Methodological Answer :

  • Electron-Deficient Analogs : Introduce nitro (-NO2_2) or trifluoromethyl (-CF3_3) groups via electrophilic substitution. Monitor regioselectivity using 19F^{19}\text{F} NMR .
  • Electron-Rich Analogs : Methoxy (-OCH3_3) or amino (-NH2_2) groups are added via Buchwald-Hartwig amination. Protect boronic acid with pinacol during functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.